Journal Name:Materials Today Chemistry
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Operando photoelectron spectromicroscopy of nanodevices: Correlating the surface chemistry and transport in SnO2 nanowire chemiresistors
Materials Today Chemistry ( IF 0 ) Pub Date: 2023-06-29 , DOI: 10.1016/j.elspec.2023.147366
With size reduction of active elements in microelectronics to tens of nanometers and below, the effect of surface and interface properties on overall device performance becomes crucial. High resolution spectroscopic and imaging techniques provide a metrological route for characterization of these properties relevant to device diagnostics and failure analysis. With its roughly 100 nm spatial resolution, superior surface sensitivity, and approximately 200 meV spectral resolution, scanning photoelectron microscopy (SPEM) stands out as a comprehensive tool to access the surface/interface composition of nanodevices, as well to provide chemical state designations and materials property evolutions upon treatment by thermal, electrical, chemical, radiative and other stimuli. Here we present a SPEM-on-device setup that combines X-ray spectromicroscopy with advanced NIST microhotplate technology to demonstrate new combined analytical and electrical measurements capabilities of this metrology platform for operando nanodevice characterization. Using model integrated SnO2 nanowire (NW) chemiresistor devices, the chemically induced alterations in the chemical state of the nanowire surface are correlated to the observed conductance changes, thus directly testing the receptor and transduction mechanisms for SnO2 NW conductometric chemical sensors.
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Electronic and optical properties of SWCNTs and spin-orbit coupling effect on their electronic structures: First-principle computing
Materials Today Chemistry ( IF 0 ) Pub Date: 2023-05-04 , DOI: 10.1016/j.elspec.2023.147321
In this research, electronic and optical properties of armchair (7,7), zigzag (7,0), and chiral (4,2) configurations of Single-Walled Carbon Nanotubes (SWCNT) and the effect of spin-orbit coupling (SOC) on their electronic structures were studied with density functional theory (DFT) computing. The armchair, zigzag, and chiral SWCNT structures were built using the CASTEP software. Then, this code was used to calculate the band structures, density of states and optical properties of these systems. Electronic and optical properties of SWCNT material could be influenced by its configuration, such as the bandgap energy, total density of states (TDOS) and partial density of states (PDOS), absorption coefficient, dielectric function, optical conductivity, complex refractive index, and the loss function. In the absence or presence of SOC effect, armchair, zigzag and chiral nanotubes are semiconductors. SOC causes the bandgap energy to increase and the TDOS of "armchair, zigzag, and chiral SWCNTs" to alter. These results provide crucial physical information regarding the control of the electronic properties of SWCNTs using SOC.
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Correlation analysis with measurement conditions and peak structures in XPS spectral round-robin tests on MnO powder sample
Materials Today Chemistry ( IF 0 ) Pub Date: 2023-03-28 , DOI: 10.1016/j.elspec.2023.147298
Spectral measurements provide valuable information on the electronic states and crystal structures of materials. In particular, X-ray photoelectron spectroscopy (XPS) can facilitate the analysis of the chemical-bond states of the surfaces of materials. In the analysis of XPS spectra, the spectrum to be measured is typically compared to a reference spectrum measured from a known single-phase sample. Therefore, establishing a reference spectral database is imperative. In this study, round-robin tests (RRT) of XPS spectra are performed to obtain recommended XPS reference spectra and develop appropriate measurement conditions, including preprocessing procedures. Determining the variations in peak structures between equipment- and sample-derived spectral shapes and quantitatively discussing them through RRT of XPS spectra are challenging. Therefore, an analysis method that automatically determines the above-mentioned variations and extracts the sample-derived common spectral structures is developed in this study. This paper presents a new approach to the quantitative analysis of round-robin XPS spectral tests. The required common peak structure, a new definition of the XPS reference spectrum, is obtained. Further, a correlation between the variability of deviations in the spectral data of the RRT and the measurement condition and XPS measurement equipment used is determined. Such a framework is essential for standardizing XPS spectra and expanding the XPS reference spectral database.
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Atomically dispersed Ni-N-C electrocatalysts, studied by Ni L-edge spectro-ptychography
Materials Today Chemistry ( IF 0 ) Pub Date: 2023-07-01 , DOI: 10.1016/j.elspec.2023.147364
Soft X-ray spectro-ptychography of nickel-nitrogen-carbon electrocatalysts containing atomically dispersed Ni-based active sites were measured at the Ni L3 edge. Samples prepared with two different loadings of Ni precursors were investigated and compared to the results of an earlier study using scanning transmission X-ray microscopy (STXM) [Zhang et al., ACS Catalysis 12 (2022) 8746]. The ptychography data sets were measured using a defocused probe (1–3 µm). The spatial resolution was improved from ∼60 nm (STXM) to ∼20 nm (ptychography). Spectro-ptychography stacks were measured at 4 component-specific energies (4-E stack) and at many energies across the full Ni L3 edge (34-E stack). Maps of three key chemical components (Ni metal, Ni3S2, and atomically dispersed N-coordinated Ni catalyst sites) were derived by fits of suitable reference spectra to absorption signals derived from the amplitude images from ptychographic reconstruction. The spectro-ptychography 4-E and 34-E stacks gave chemical mapping similar to each other and to the earlier STXM results. The phase signals obtained from the same data set and reconstruction were also found to be analyzable using reference phase spectra extracted from the phase stack, which generated chemical maps similar to those based on ptychography amplitude data. By using a defocused probe, the radiation dose and acquisition times for spectro-ptychography are comparable to conventional STXM, but significantly improved spatial resolution was achieved. This study highlights the added value of spectro-ptychography relative to STXM for studies of electrocatalysts.
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Spectral and quantum mechanical investigation of calcium apatites isomorphically substituted in the anionic sublattice
Materials Today Chemistry ( IF 0 ) Pub Date: 2023-04-25 , DOI: 10.1016/j.elspec.2023.147316
The evolution of the valence band, the charge states of atoms, and the optical and vibrational spectra in Ca10(PO4)x(VO4)y(AsO4)z(OH)2 (x + y + z = 6) compound with three different types of oxygen tetrahedra have been studied by XPS, IR, and optical spectroscopy with the use of quantum mechanical calculation methods in the DFT approximation. It is shown that the occupied part of the valence band of compounds with three different types of tetrahedra has a pronounced band character with varying lengths of individual subbands. Two structural regions separated by energy are observed: the valence band's upper part and the valence band's lower part (subvalent states). The structure of the valence band's middle part, the region of valence states with energies from ∼ 13.0–19.0 eV, is weakly expressed. The sublattice of oxygen tetrahedra is decisive in forming the shape and the main features of the total density of electronic states of the compounds under study. The vibrations anharmonicity in the crystal lattice of such compounds can vary depending on the concentration of tetrahedra of a specific type. Such changes are local, and with the help of directed substitutions, it is possible to create the required spatial distribution of the anharmonic component over the crystal.The design of the calcium apatites structure by the method of isomorphic substitutions of (XO4) tetrahedra with tetrahedra of various types and with different ratios makes it possible to control the energy band gap width.
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Theoretical spectral function of CH3NH3PbI3 hybrid perovskite around the Fermi level
Materials Today Chemistry ( IF 0 ) Pub Date: 2023-06-08 , DOI: 10.1016/j.elspec.2023.147345
Methylammonium lead iodide CH3NH3PbI3 (MAPI) is one of the hybrid organic–inorganic perovskites (HOIPs) widely considered for photovoltaic devices. Since photoemission is possibly the best technique for the experimental determination of the bands, we have calculated photoemission spectra at the main photon energies available at conventional laboratories (He I - 21.2 eV, He II - 40.8 eV) by performing fully relativistic Spin-Polarized Relativistic Korringa–Kohn–Rostoker (SPRKKR) calculations. Similarly, we have studied how s- and p-polarization affect to the calculated spectra. These studies could help to reach a better understanding of photoemission measurements on MAPI.
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The CARNAÚBA X-ray nanospectroscopy beamline at the Sirius-LNLS synchrotron light source: Developments, commissioning, and first science at the TARUMÃ station
Materials Today Chemistry ( IF 0 ) Pub Date: 2023-06-07 , DOI: 10.1016/j.elspec.2023.147340
We review the main developments and first commissioning experiments at the CARNAÚBA X-ray nanoprobe beamline, recently installed at the brand-new Sirius 4th-generation synchrotron radiation source at the Brazilian Synchrotron Light Laboratory (LNLS). The paper briefly discusses the X-ray nanoprobe instrument, emphasizing the first deployed experimental station TARUMÃ, and showcases preliminary results in a broad range of areas that benefit from diverse sample environments. Research domains like photovoltaics, photonics, electrocatalysis, geoscience, and agriculture are investigated from the viewpoint of chemistry, atomic structure, morphology, and redox dynamics phenomena covered by the beamline techniques. Finally, future capabilities are presented based on a new instrument under development.
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As K-edge absorption at high pressures in AFeAs (A=Na/Li): First principles results
Materials Today Chemistry ( IF 0 ) Pub Date: 2023-01-24 , DOI: 10.1016/j.elspec.2023.147286
As K-edge X-ray absorption near edge structure (XANES) for NaFeAs and LiFeAs has been examined at very high pressures up to 240 GPa through first principles studies. At higher pressures as well as at higher photon energies both the compounds exhibit larger number of prominent spectral features in absorption spectra. Electronic origin of non-identical spectroscopic features corresponding to different local structural environment is described thoroughly using the unoccupied atom projected partial density of states. Overall we find that the near edge features are dominated by 1s→p type electronic transitions. Using Bader charge integration algorithm interrelation between the absorption edge energy with the interlayer charge transfer has been established, where we find that larger inter-layer charge transfer shifts the absorption edge to lower photon energies. In case of NaFeAs, the interlayer charge transfer (∼0.78e) is maximum at ambient pressure, while the corresponding absorption edge is minimum. For LiFeAs, the interlayer charge transfer (∼0.49e) is minimum at 60 GPa pressure (where it becomes a semiconductor), while the absorption edge is maximum. In absence of high pressure experimental data, we have also shown that at ambient pressure our theoretical XANES spectra agree well with the available experimental data. Core-hole effect is found to have substantial effects on the absorption spectra at higher pressures.
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Theoretical study of elastic electron scattering by zinc atoms in the framework of relativistic optical potential model
Materials Today Chemistry ( IF 0 ) Pub Date: 2023-06-28 , DOI: 10.1016/j.elspec.2023.147365
A theoretical study of integral and differential cross sections as well as of spin-polarization effects is reported for elastic electron scattering by zinc atoms at collision energies up to 3 keV. It has been shown that a P-wave shape resonance appears in the low-energy range of the integral cross sections. Its energy is about 0.19 and 0.20 eV, while its width is about 0.309 and 0.356 eV for the j = 3/2 and j = 1/2 total angular momentum of the electron, respectively. The differential cross sections of scattering and the Sherman-functions S(E,θ) are computed by the parameter-free complex optical potential method. The calculated data are in a good overall agreement with the available experimental and theoretical data in the literature. The energy and angular positions have been located for five critical minima in the differential cross sections. The low-energy minimum is located at [6.63 eV; 102.34°], while the high-energy minimum is at [347.53 eV; 124.11°]. Ten points for the scattered electrons' total spin-polarization (S=±1) have been found in the vicinity of the critical minima along with the energy and the angular widths of the spin-polarization peaks (where |S|≥0.9).
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DFT computation of the photoemission spectra of acrylamide vapor
Materials Today Chemistry ( IF 0 ) Pub Date: 2023-06-15 , DOI: 10.1016/j.elspec.2023.147359
Synchrontron radiation enabled recent measurement of the complete photoemission spectrum of acrylamide reported by Evangelisti et al. in Photochem. 2 (2022) 463. It seems to be a pity that calculation with the usually reliable ab initio method SAC-CI did not produce good agreement with experiment. In the present study, we use density functional theory methods in order to improve the agreement between experiment and theory. Such agreement helps to validate the DFT methods used. Our DFT results also suggest that two peaks in the N1s X-ray absorptiom spectrum have been incorrectly assigned.
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